molecular formula C18H20N4O4S3 B11214062 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

Cat. No.: B11214062
M. Wt: 452.6 g/mol
InChI Key: WUZUOQZHLVZVGO-UHFFFAOYSA-N
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Description

4-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate thieno[3,2-d]pyrimidine derivatives with sulfamoylphenyl ethyl butanamide under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

4-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BUTANAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a thieno[3,2-d]pyrimidine core with a sulfamoylphenyl ethyl butanamide moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C18H20N4O4S3

Molecular Weight

452.6 g/mol

IUPAC Name

4-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

InChI

InChI=1S/C18H20N4O4S3/c19-29(25,26)13-5-3-12(4-6-13)7-9-20-15(23)2-1-10-22-17(24)16-14(8-11-28-16)21-18(22)27/h3-6,8,11H,1-2,7,9-10H2,(H,20,23)(H,21,27)(H2,19,25,26)

InChI Key

WUZUOQZHLVZVGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCCN2C(=O)C3=C(C=CS3)NC2=S)S(=O)(=O)N

Origin of Product

United States

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